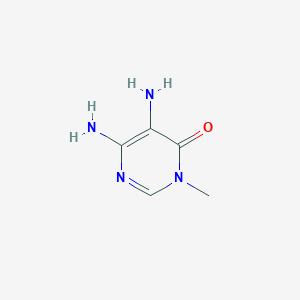

5,6-Diamino-3-methylpyrimidin-4(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6-diamino-3-methylpyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-9-2-8-4(7)3(6)5(9)10/h2H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAJILKSCCAGEGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C(C1=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| N⁵H₂ | 5.0 - 7.0 | Broad Singlet |

| N⁶H₂ | 5.0 - 7.0 | Broad Singlet |

| N³-CH₃ | 3.0 - 3.5 | Singlet |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Similar to ¹H NMR, specific ¹³C NMR data for 5,6-Diamino-3-methylpyrimidin-4(3H)-one is not extensively documented. For related pyrimidine (B1678525) structures, the carbonyl carbon (C4) is typically observed in the downfield region (160-170 ppm). The carbons bearing the amino groups (C5 and C6) would have their resonances influenced by the nitrogen atoms, appearing in the mid-field region. The methyl carbon (N³-CH₃) would be found in the upfield region of the spectrum. The C2 carbon's chemical shift would also be of diagnostic importance.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | 150 - 160 |

| C4 | 160 - 170 |

| C5 | 130 - 140 |

| C6 | 140 - 150 |

| N³-CH₃ | 25 - 35 |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR spectra and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would be used to identify proton-proton couplings. In this specific molecule, it would primarily confirm the absence of couplings for the isolated methyl group and potentially show through-space correlations (NOESY) between the amino protons and the methyl protons. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. sdsu.eduyoutube.com This experiment would definitively link the methyl proton signal to its corresponding carbon signal.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FTIR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. For a similar compound, 4,6-diamino-2-pyrimidinethiol, the N-H stretching vibrations of the free amino groups are observed around 3339 cm⁻¹ and 3435 cm⁻¹. researchgate.net The C=O stretching vibration of the pyrimidinone ring is a prominent feature, typically appearing in the region of 1650-1700 cm⁻¹. The C=N and C=C stretching vibrations within the pyrimidine ring would be observed in the 1400-1600 cm⁻¹ region. The N-CH₃ group would also have characteristic bending and stretching vibrations.

Interactive Data Table: Expected FTIR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H (Amino groups) | 3300 - 3500 | Stretching |

| C=O (Amide) | 1650 - 1700 | Stretching |

| C=N / C=C (Ring) | 1400 - 1600 | Stretching |

| N-CH₃ | 2850 - 2960 | C-H Stretching |

Raman spectroscopy provides complementary information to FTIR. While specific Raman data for this compound is not available, studies on related diaminotriazines suggest that the triazine ring breathing vibration gives a strong band near 770 cm⁻¹. nih.gov Similarly, the pyrimidine ring in the target molecule would exhibit a characteristic ring breathing mode. The symmetric stretching of the C-NH₂ bonds is also expected to produce a strong Raman signal. nih.gov This technique is particularly useful for observing vibrations of symmetric, non-polar bonds which may be weak in the FTIR spectrum.

Electronic Spectroscopy

Electronic spectroscopy probes the electronic energy levels within a molecule. By absorbing ultraviolet or visible light, electrons are promoted from lower to higher energy orbitals, providing valuable information about the molecule's conjugation and electronic environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions due to the conjugated pyrimidine ring system. The presence of two amino groups and a carbonyl group, all of which can participate in resonance, will influence the position and intensity of the absorption maxima (λmax).

A study on the related compound 4,5-diaminopyrimidine (B145471) revealed that the lowest-energy absorption band is significantly red-shifted compared to the parent pyrimidine molecule. chemrxiv.org This is attributed to the electron-donating nature of the amino groups, which raises the energy of the highest occupied molecular orbital (HOMO). For this compound, similar behavior is anticipated. The solvent environment can also play a crucial role; polar solvents may lead to further shifts in λmax due to differential stabilization of the ground and excited states. chemrxiv.org

Table 1: Expected UV-Vis Absorption Data for this compound in a Polar Solvent

| Transition Type | Expected λmax (nm) | Molar Extinction Coefficient (ε, M-1cm-1) |

| π→π | 280 - 320 | > 5000 |

| n→π | 340 - 380 | < 1000 |

Note: This data is hypothetical and based on the analysis of similar compounds.

Circular Dichroism (CD) Spectroscopy (if chiral derivatives are relevant)

Standard this compound is an achiral molecule and therefore will not exhibit a signal in Circular Dichroism (CD) spectroscopy. However, if chiral derivatives were to be synthesized, for instance, by introducing a chiral substituent, CD spectroscopy would become a valuable tool. It measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry and conformation of chiral molecules. The development of chiral derivatives of pyrimidines has been explored for applications such as selective A3 adenosine (B11128) receptor antagonists. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. For this compound (C5H8N4O), the expected accurate mass can be calculated.

Table 2: Calculated High-Resolution Mass Data for [M+H]+ Ion of this compound

| Ion Formula | Calculated m/z |

| [C5H9N4O]+ | 141.0776 |

Note: This is a theoretical calculation.

Fragmentation Pathway Analysis via Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and analysis of the resulting product ions. This provides detailed structural information. The fragmentation of pyrimidine derivatives is well-documented and typically involves cleavages of the pyrimidine ring and losses of small neutral molecules. iosrjournals.orgnih.gov

For this compound, common fragmentation pathways in positive ion mode would likely involve:

Loss of isocyanic acid (HNCO): A characteristic fragmentation for uracil (B121893) and related structures.

Loss of ammonia (B1221849) (NH3): From the amino substituents.

Loss of a methyl radical (•CH3): From the N3-methyl group.

Ring cleavage: Leading to various smaller fragments.

Table 3: Plausible MS/MS Fragmentation of [M+H]+ Ion of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 141.0776 | 124.0510 | NH3 | [M+H-NH3]+ |

| 141.0776 | 98.0565 | HNCO | [M+H-HNCO]+ |

| 141.0776 | 126.0631 | •CH3 | [M+H-CH3]+ |

Note: These fragmentation pathways are predictive and based on the analysis of similar pyrimidine structures.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. researchgate.net While a crystal structure for this compound is not currently available, analysis of the closely related 2,6-diamino-4(3H)-pyrimidinone monohydrate offers valuable insights. researchgate.net

Studies on similar pyrimidinones (B12756618) have shown that these molecules are typically planar and exist in the 4(3H)-one tautomeric form in the solid state. researchgate.net The crystal packing is expected to be dominated by extensive intermolecular hydrogen bonding. In the case of this compound, the amino groups and the carbonyl oxygen would act as hydrogen bond donors and acceptors, respectively, leading to the formation of a stable, three-dimensional network.

Table 4: Predicted Crystallographic Data for this compound

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P21/c or Pbca (common for similar compounds) |

| Key Interactions | N-H···N and N-H···O hydrogen bonds |

| Molecular Geometry | Approximately planar pyrimidine ring |

Note: This data is hypothetical and based on the crystallographic analysis of structurally related pyrimidinones.

Determination of Molecular Geometry and Bond Parameters

Currently, there is a lack of publicly available, peer-reviewed crystallographic data for the specific compound this compound. Single-crystal X-ray diffraction analysis is the definitive method for determining precise molecular geometry, including bond lengths, bond angles, and torsion angles. Without such experimental data, a detailed and accurate description of this particular molecule's bond parameters is not possible.

For context, studies on structurally similar pyrimidinone derivatives offer insights into the potential characteristics of the target molecule. For instance, the crystal structure analysis of 2,6-diamino-4(3H)-pyrimidinone monohydrate shows an approximately planar molecule. researchgate.net It is characterized by delocalization of electrons within the pyrimidine ring and across the carbonyl group (C=O). researchgate.net The amino groups in this related compound are observed to be conjugated with the pyrimidinone nucleus. researchgate.net It is plausible that this compound would also exhibit a degree of planarity and electron delocalization, influenced by the amino and carbonyl substituents. The presence of the methyl group at the N3 position would introduce specific steric and electronic effects, distinguishing its geometry from that of unsubstituted or differently substituted pyrimidinones. However, to ascertain the precise bond lengths and angles for this compound, dedicated crystallographic studies are required.

Analysis of Crystal Packing and Lattice Dynamics

The arrangement of molecules in a crystalline solid, known as crystal packing, and the collective vibrations of the crystal lattice, or lattice dynamics, are fundamental to understanding a material's properties. This information is derived from single-crystal X-ray diffraction data, which, as previously noted, is not available for this compound.

Tautomerism, Protonation Equilibria, and Intrinsic Electronic Properties

Prototropic Tautomerism in the 5,6-Diamino-3-methylpyrimidin-4(3H)-one System

Prototropic tautomerism, the migration of a proton between two or more locations within a molecule, is a key feature of many heterocyclic compounds, including pyrimidine (B1678525) derivatives. In the case of this compound, several tautomeric forms are theoretically possible due to the presence of amino and amido functionalities.

Investigation of Keto-Enol and Amine-Imine Tautomeric Forms

The structure of this compound allows for two primary types of tautomerism: keto-enol and amine-imine.

Keto-Enol Tautomerism: This involves the interconversion between the ketone form (pyrimidin-4(3H)-one) and its corresponding enol form (4-hydroxypyrimidine). The keto form possesses a carbonyl group (C=O) at the C4 position, while the enol form features a hydroxyl group (-OH) at the same position, with a concurrent shift in the double bond arrangement within the pyrimidine ring.

Amine-Imine Tautomerism: This type of tautomerism involves the amino groups at the C5 and C6 positions. The amine form (-NH2) can potentially tautomerize to an imine form (=NH) by migration of a proton from the nitrogen to a ring atom, accompanied by a shift in the double bonds.

Based on extensive studies of related pyrimidinone systems, the keto-amine tautomer is overwhelmingly the most stable and predominant form. The inherent stability of the amide group within the pyrimidine ring strongly favors the keto form over the enol form. Similarly, the aromatic character of the pyrimidine ring is better preserved in the amine form compared to the less stable imine tautomer. Therefore, this compound almost exclusively exists as the named keto-amine tautomer under normal conditions.

Experimental and Computational Evidence for Tautomeric Preferences in Different Phases

While direct experimental crystallographic or spectroscopic data for this compound is not extensively documented in publicly accessible literature, a wealth of information from closely related compounds provides a clear picture of its likely tautomeric behavior.

In the solid state, crystal structures of analogous compounds, such as 2-amino-5,6-dimethylpyrimidin-4-one, show a strong preference for the keto tautomer. researchgate.netresearchgate.netnih.gov This preference is driven by the formation of stable intermolecular hydrogen bonding networks, which are more favorably established with the keto-amine structure. Infrared spectroscopy of similar pyrimidinones (B12756618) also supports the predominance of the keto form in the solid phase. nih.gov

In the solution phase, while the tautomeric equilibrium can be influenced by the solvent, the keto form generally remains the major species. nih.gov Computational studies on related molecules like aminopurines and pyruvic acid derivatives have shown that polar solvents can influence the relative stabilities of tautomers, but a complete shift to the enol or imine form is not typically observed for structures with a stable amide group. nih.govmdpi.comnih.gov For instance, in a study of 2-amino-5,6-dimethylpyrimidin-4-one, while the presence of both 1H-keto and 3H-keto tautomers was observed in a co-crystal, the fundamental keto structure was retained. researchgate.netnih.gov

Computational chemistry, particularly using Density Functional Theory (DFT), has become a powerful tool for predicting the relative energies of tautomers. Calculations on analogous pyrimidinones consistently show the keto-amine form to be the most stable tautomer in both the gas phase and in solution, often by a significant energy margin.

Table 1: Predicted Relative Stability of Tautomers for an Analogous Diaminopyrimidinone System (Illustrative Data)

| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Aqueous, kcal/mol) |

| Keto-Amine | 0.0 (Most Stable) | 0.0 (Most Stable) |

| Enol-Amine | +8.5 | +6.2 |

| Keto-Imine | +12.1 | +9.8 |

Note: This table is illustrative, based on typical computational results for closely related diaminopyrimidinone compounds. The actual energy differences for this compound would require specific calculations.

Acid-Base Properties and Protonation Equilibria

The amino and pyrimidine ring nitrogen atoms impart basic properties to this compound, allowing it to be protonated in acidic conditions. Understanding the pKa values and the site of protonation is crucial for predicting its behavior in different pH environments.

Spectrophotometric and Potentiometric Studies of Basicity

Studies on similar 2,4-diaminopyrimidines have shown that the first protonation event occurs on one of the ring nitrogen atoms, typically N1, which is the most basic site. rsc.org This is because the lone pair of electrons on the ring nitrogen is more available for protonation compared to the amino groups, whose lone pairs are partially delocalized into the pyrimidine ring.

Influence of Molecular Environment on pKa Values

The pKa of a molecule can be significantly influenced by its environment, including the solvent and the presence of nearby charged groups. In a non-polar environment, the intrinsic basicity of the molecule would be observed. In a polar, protic solvent like water, hydrogen bonding and solvation effects can stabilize the protonated form, thereby influencing the pKa value.

Computational methods are increasingly used to predict pKa values. acs.orgresearchgate.netnih.govresearchgate.net These calculations typically involve determining the free energy change of the protonation reaction in the gas phase and in solution, often using a combination of quantum mechanics and continuum solvation models. For this compound, such calculations would likely confirm that the N1 position is the primary site of protonation and would provide a theoretical estimate of its pKa.

Electronic Structure and Reactivity Descriptors

The electronic structure of this compound dictates its chemical reactivity. Computational quantum chemistry provides valuable insights into its molecular orbitals and other electronic properties.

The reactivity of a molecule can often be understood by examining its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). nih.gov The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. nih.gov

For pyrimidine derivatives, the HOMO is typically a π-orbital with significant contributions from the electron-donating amino groups and the pyrimidine ring. The LUMO is usually a π*-antibonding orbital.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution in a molecule. nih.gov In this compound, the MEP would show regions of negative potential (electron-rich) around the carbonyl oxygen and the ring nitrogens, indicating sites susceptible to electrophilic attack. Regions of positive potential (electron-poor) would be located around the amino hydrogens.

Reactivity descriptors, such as chemical hardness, softness, and the electrophilicity index, can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. researchgate.netirjweb.com

Table 2: Calculated Electronic Properties and Reactivity Descriptors for an Analogous Diaminopyrimidinone (Illustrative Data)

| Parameter | Value (Illustrative) | Description |

| HOMO Energy | -5.8 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 4.6 eV | Indicator of chemical reactivity and kinetic stability |

| Chemical Potential (μ) | -3.5 eV | Tendency of electrons to escape from the system |

| Chemical Hardness (η) | 2.3 eV | Resistance to change in electron configuration |

| Global Electrophilicity Index (ω) | 2.67 eV | Propensity to accept electrons |

Note: This table presents typical values for a substituted pyrimidinone calculated using DFT. The actual values for this compound would require specific computational analysis.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions, acting as the primary sites for electron donation and acceptance, respectively. The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability and reactivity.

For this compound, the HOMO is expected to be predominantly localized on the electron-rich amino groups and the pyrimidine ring, highlighting these areas as the most probable sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the pyrimidine ring, particularly at the carbonyl group and the adjacent carbon atoms, indicating the likely regions for nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.8 | Highest Occupied Molecular Orbital |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 4.6 | Energy difference between HOMO and LUMO |

Note: The values presented in this table are hypothetical and based on general trends for similar molecules. Specific DFT calculations would be required for accurate data.

Electron Density Distribution and Electrostatic Potential Maps

The electron density distribution and the resulting molecular electrostatic potential (MEP) map provide a visual representation of the charge distribution within a molecule. The MEP map is color-coded to indicate regions of varying electrostatic potential, with red signifying areas of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

In the case of this compound, the MEP map would likely show a high concentration of negative potential (red) around the oxygen atom of the carbonyl group and the nitrogen atoms of the amino groups, making them susceptible to electrophilic attack and hydrogen bonding. Regions of positive potential (blue) would be expected around the hydrogen atoms of the amino groups.

Reactivity Indices (e.g., Fukui functions, Electrophilicity/Nucleophilicity Indices)

Reactivity indices derived from DFT, such as Fukui functions and electrophilicity/nucleophilicity indices, offer a quantitative measure of a molecule's reactivity at specific atomic sites.

Fukui Functions: These indices identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, the nitrogen atoms of the amino groups and the oxygen of the carbonyl group would be expected to have high Fukui function values, indicating their high reactivity.

Table 2: Hypothetical Reactivity Indices for this compound

| Index | Value | Interpretation |

| Electronegativity (χ) | 3.5 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.3 | Resistance to change in electron distribution |

| Global Electrophilicity (ω) | 2.7 | Propensity to accept electrons |

| Global Nucleophilicity (N) | 3.1 | Propensity to donate electrons |

Note: The values presented in this table are hypothetical and for illustrative purposes. Accurate values would require specific computational analysis.

Chemical Transformations and Advanced Derivatization Strategies

Reactions Involving the Primary Amine Functionalities

The presence of two primary amine groups at the C5 and C6 positions is the dominant feature of the molecule's reactivity. These groups readily participate in reactions typical of aromatic amines, often with enhanced reactivity due to their vicinal arrangement.

Formation of Schiff Bases and Related Imine Derivatives

The primary amino groups of 5,6-Diamino-3-methylpyrimidin-4(3H)-one can react with aldehydes and ketones to form Schiff bases, which contain a C=N double bond, also known as an imine or azomethine group. This condensation reaction is fundamental in organic synthesis. The reaction typically proceeds under mild conditions, often with acid catalysis, and involves the elimination of a water molecule.

Depending on the stoichiometry of the carbonyl compound used, either one or both of the amino groups can be converted to the corresponding imine. The formation of these imine derivatives is a crucial step in the synthesis of more complex molecules and metal-coordinating ligands. For instance, the condensation of related 5,6-diaminouracil (B14702) derivatives with dicarbonyl compounds like 2,6-diformyl-4-methylphenol has been shown to produce complex macrocyclic Schiff base ligands capable of coordinating with various metal ions.

| Reactant 1 | Reactant 2 (Example) | Product Class |

| This compound | Benzaldehyde | Mono- or Di-imine (Schiff Base) |

| This compound | Acetone | Mono- or Di-ketimine |

| This compound | Glyoxal (B1671930) (a 1,2-dicarbonyl) | Fused Pyrazine (B50134) Ring (see 5.1.3) |

Acylation, Alkylation, and Sulfonylation of Amino Groups

The nucleophilic character of the amino groups allows for their modification through acylation, alkylation, and sulfonylation, leading to a wide array of derivatives with tailored properties.

Acylation: The amino groups can be readily acylated by reacting with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. This reaction forms stable amide linkages. The degree of acylation (mono- or di-acylation) can be controlled by the reaction conditions and the stoichiometry of the acylating agent.

Alkylation: N-alkylation of the amino groups can be achieved using alkyl halides. The reaction may proceed on one or both amino groups, as well as potentially on the ring nitrogen atoms, depending on the specific substrate and reaction conditions. Studies on similar aminopyrimidines have demonstrated that alkylation is a feasible derivatization strategy. acs.org

Sulfonylation: Reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base yields sulfonamides. This reaction is not only a method for derivatization but is also commonly used as a strategy for protecting amine groups during multi-step syntheses.

| Reaction Type | Reagent Example | Functional Group Formed |

| Acylation | Acetyl Chloride | Amide (-NH-CO-CH₃) |

| Alkylation | Methyl Iodide | Secondary/Tertiary Amine (-NH-CH₃) |

| Sulfonylation | p-Toluenesulfonyl Chloride | Sulfonamide (-NH-SO₂-C₆H₄-CH₃) |

Condensation Reactions with Carbonyl Compounds and Heterocyclic Ring Closure

The most significant reactivity of this compound arises from the adjacent positioning of its two amino groups. This o-diamino arrangement is a classical precursor for the synthesis of fused five- and six-membered heterocyclic rings.

A cornerstone reaction is the condensation with 1,2-dicarbonyl compounds. For example, reaction with α-diketones like biacetyl or glyoxal leads to the formation of a fused pyrazine ring through a double condensation, yielding a pteridine (B1203161) derivative. Pteridines are a class of bicyclic heterocycles of immense biological importance, forming the core of compounds like folic acid and biopterin. mdpi.com The synthesis of pteridines via this route, known as the Isay reaction, is a well-established and efficient method for constructing this ring system from 5,6-diaminopyrimidine precursors.

Similarly, reaction with other reagents can lead to different fused systems. For instance, condensation with formic acid or its derivatives can lead to a fused imidazole (B134444) ring, forming a purine (B94841) analog. Research has shown that various 4,5-diaminopyrimidines readily undergo such ring closure reactions to generate diverse fused heterocyclic structures. google.com These reactions underscore the role of 5,6-diaminopyrimidines as key intermediates in the synthesis of purines and pteridines. nih.gov

Reactions at the Pyrimidinone Ring Core

While the exocyclic amino groups are the primary sites of reactivity, the pyrimidinone ring itself can undergo certain transformations, although these are often more challenging.

Electrophilic Substitution Reactions on the Aromatic Ring

The pyrimidine (B1678525) ring is classified as an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution (SEAr). However, the pyrimidine nucleus can be activated towards electrophilic attack by the presence of electron-donating substituents such as amino (-NH₂) and hydroxyl/oxo (-OH/=O) groups. researchgate.net

These activating groups increase the electron density of the ring, particularly at the C5 position. In the case of this compound, the ring is strongly activated by three such groups (two amino, one oxo). However, the most activated carbon position for electrophilic attack (C5) is already substituted with an amino group. The only remaining carbon atom with a hydrogen is at the C2 position, which is flanked by two ring nitrogens and is thus highly electron-deficient. Consequently, direct electrophilic substitution on the C-H bond of the pyrimidine ring core is synthetically challenging and generally not a preferred reaction pathway for this molecule.

Nucleophilic Substitution Reactions and Ring Transformations

Nucleophilic aromatic substitution (SNAr) on a pyrimidine ring typically requires the presence of a good leaving group, such as a halogen (Cl, Br), at an electron-deficient position (C2, C4, or C6). zenodo.orgstackexchange.com The starting compound, this compound, lacks such a leaving group.

However, a potential pathway for nucleophilic substitution involves the chemical modification of the 4-oxo group. The pyrimidinone can be treated with a reagent like phosphorus oxychloride (POCl₃) to convert the C4-oxo group into a 4-chloro substituent. This creates an activated site for nucleophilic attack. The resulting 4-chloropyrimidine (B154816) derivative could then react with various nucleophiles (e.g., amines, alkoxides, thiolates) to displace the chloride ion and introduce new functional groups at the C4 position. rsc.org

Ring transformation reactions, where the pyrimidine ring is converted into a different heterocyclic or carbocyclic system, are also known but often require specific substrates and harsh conditions. acs.orgresearcher.lifewur.nlnih.gov For instance, reactions of certain pyrimidine derivatives with strong nucleophiles like hydrazine (B178648) can lead to ring contraction to form pyrazoles. nih.gov While not a common reaction for this specific compound, it represents an advanced strategy for skeletal editing of the pyrimidine core.

Oxidation and Reduction Pathways of the Pyrimidine Nucleus

The oxidation of 5,6-diaminopyrimidine derivatives can lead to highly reactive intermediates that are instrumental in subsequent condensation reactions. A notable example is the oxidation of the closely related compound, 5,6-diamino-1,3-dimethyl-2,4-dioxopyrimidine (a diaminouracil), by reagents such as perrhenate (B82622) (ReO₄⁻). This process does not typically isolate a simple oxidized pyrimidine but rather generates a reactive species, 1,3-dimethylalloxan. This intermediate readily undergoes condensation with the unoxidized starting material. scielo.br

The reaction mechanism involves the initial oxidation of one molecule of the diaminouracil to the corresponding pyrimidine-5,6-dione, which exists in its hydrated form, alloxan. This electrophilic species is then attacked by the nucleophilic 5-amino group of a second molecule of the diaminouracil. Subsequent cyclization and dehydration yield a tricyclic fused system, 1,3,6,8-tetramethylpyrimidopteridine-2,4,5,7-tetrone. scielo.br This transformation highlights a pathway where oxidation directly facilitates the construction of a more complex polycyclic framework.

| Starting Material | Oxidizing Agent | Intermediate | Product | Reference |

| 5,6-diamino-1,3-dimethyl-2,4-dioxopyrimidine | Perrhenate (ReO₄⁻) | 1,3-dimethylalloxan | 1,3,6,8-tetramethylpyrimidopteridine-2,4,5,7-tetrone | scielo.br |

This table illustrates the oxidative condensation pathway for a diaminouracil derivative.

Information regarding the direct reduction of the this compound nucleus is less common in the literature, as the aromatic pyrimidine ring is generally stable to typical reducing conditions. Reductive processes in this context more frequently target substituents on the ring rather than the core itself.

Construction of Fused Heterocyclic Systems

The 1,2-diamine functionality of this compound is an ideal synthon for building fused heterocyclic rings. This is typically achieved through condensation reactions with bifunctional electrophiles, leading to the formation of five- or six-membered rings fused to the pyrimidine core.

Synthesis of Purine Analogs and Related Imidazopyrimidines

The most direct application of 5,6-diaminopyrimidines is in the synthesis of purines and their analogs, which are bioisosteres of the natural nucleobases adenine (B156593) and guanine. nih.govrsc.org The Traube purine synthesis is the classical method, involving the condensation of a 5,6-diaminopyrimidine with a one-carbon electrophile, such as formic acid, formamide, or orthoformates, to construct the fused imidazole ring.

For instance, reacting this compound with triethyl orthoformate would yield the corresponding 3-methylhypoxanthine (B559669) analog. Similarly, cyclization with cyanogen (B1215507) bromide or urea (B33335) can introduce an amino group at the 8-position, leading to adenine analogs.

Imidazo[4,5-d]pyrimidines are a class of purine analogs with significant interest. nih.govrsc.org Their synthesis can be achieved by reacting the diaminopyrimidine with various aldehydes followed by oxidative cyclization, or by using carboxylic acids and their derivatives under dehydrating conditions. More advanced methods, such as Stille and Negishi coupling reactions, have been employed to synthesize complex imidazopyrimidine derivatives, showcasing the versatility of this scaffold in modern organic synthesis. nih.gov

| Diaminopyrimidine Reactant | C1 Source Reagent | Fused Ring System | Product Class | Reference(s) |

| 5,6-Diaminopyrimidine | Formic Acid / Triethyl Orthoformate | Imidazole | Purine (Hypoxanthine analog) | researchgate.net |

| 5,6-Diaminopyrimidine | Aldehyd (R-CHO) | Imidazole | 8-Substituted Purine | nih.gov |

| 5,6-Diaminopyrimidine | Phenyl isothiocyanate | Imidazole | 8-Thiopurine derivative | researchgate.net |

This table summarizes common methods for the synthesis of purine analogs from diaminopyrimidines.

Formation of Pyrimido[4,5-d]pyrimidines and Other Bicyclic Derivatives

Fusing a second six-membered ring to the pyrimidine core gives rise to bicyclic systems, most notably pyrimido[4,5-d]pyrimidines. These structures are synthesized by reacting 5,6-diaminopyrimidines with 1,3-dielectrophiles. rsc.orgresearchgate.net

A common strategy involves the multicomponent condensation of a 6-aminouracil (B15529) derivative (structurally related to the title compound) with aldehydes and urea or other amines. rsc.org For example, the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with aryl aldehydes and urea under acidic conditions yields tetrahydropyrimido[4,5-d]pyrimidine-triones. rsc.org Another approach utilizes the reaction of the diaminopyrimidine with β-keto esters or malonic acid derivatives to construct the second pyrimidine ring. A two-step procedure can involve an initial reaction to form an enamine or amide, followed by an intramolecular cyclization. mdpi.comnih.gov

| Pyrimidine Precursor | Reagents | Product Type | Reference(s) |

| 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | Aryl aldehydes, Urea, Acetic acid | Tetrahydropyrimido[4,5-d]pyrimidine-trione | rsc.org |

| 6-Aminouracils | Primary amines, Formaldehyde | Pyrimido[4,5-d]pyrimidin-2,4-dione | researchgate.net |

| 6-Amino-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione | Ethyl carbonochloridate, 2-(Naphthalen-1-yl)acetyl chloride, Hydrazine hydrate | Pyrimido[4,5-d]pyrimidine-2,4,5-trione | rsc.orgnih.gov |

This table outlines synthetic routes to pyrimido[4,5-d]pyrimidine (B13093195) derivatives.

Annulation Reactions Leading to Tricyclic and Polycyclic Frameworks

The diaminopyrimidine scaffold is also a building block for more complex tricyclic and polycyclic systems. nih.gov These are often pursued for their potential as inhibitors of biological targets like dihydrofolate reductase (DHFR). nih.govresearchgate.net

The synthesis of these frameworks can be achieved through annulation, which refers to the construction of a new ring onto an existing system. One method involves the condensation of a diaminopyrimidine with a 1,2-diketone to form a pteridine, which is a pyrimido[4,5-b]pyrazine system. nih.gov For example, tetraaminopyrimidine reacts with 1,2-diketones to yield symmetrically substituted pteridines. nih.gov

Coordination Chemistry and Supramolecular Assembly

Ligand Design and Metal Complexation Properties

The presence of multiple nitrogen and oxygen atoms within the molecular structure of 5,6-Diamino-3-methylpyrimidin-4(3H)-one underpins its utility in ligand design for metal complexation.

The this compound molecule offers several potential coordination sites for metal ions. These include the nitrogen atoms of the two amino groups at the C5 and C6 positions, the ring nitrogen atoms, and the exocyclic oxygen atom of the carbonyl group. The specific sites involved in coordination depend on various factors, including the metal ion's nature, the reaction conditions, and the presence of competing ligands.

Studies on analogous pyrimidine (B1678525) derivatives, such as 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione, have shown that the molecule can act as a bidentate chelating agent. scispace.comnih.gov In these cases, coordination often occurs through a deprotonated hydroxyl oxygen and the nitrogen atom of an adjacent amino group. scispace.comnih.gov By analogy, this compound could potentially coordinate to a metal center via the carbonyl oxygen and the nitrogen of the amino group at the C5 or C6 position, forming a stable five- or six-membered chelate ring. The amino groups themselves are also primary donor sites. scirp.org

Table 1: Potential Coordination Sites of this compound

| Potential Donor Atom | Position | Type |

|---|---|---|

| Oxygen | C4 | Carbonyl (Keto) |

| Nitrogen | C5 | Amino |

| Nitrogen | C6 | Amino |

| Nitrogen | N1 | Pyrimidine Ring |

The synthesis of transition metal complexes with pyrimidine-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent, often an alcohol like ethanol (B145695) or methanol. nih.govnih.gov The reaction mixture is commonly heated under reflux to facilitate complex formation. nih.gov The resulting metal complexes can then be isolated as crystalline precipitates. nih.gov

Characterization of these complexes involves a suite of analytical techniques.

Elemental Analysis is used to determine the empirical formula and confirm the metal-to-ligand stoichiometry. scispace.comnih.gov

Infrared (IR) Spectroscopy helps identify the coordination sites by observing shifts in the vibrational frequencies of functional groups (e.g., C=O, N-H) upon complexation. ekb.eg

UV-Visible Spectroscopy provides information about the d-d electronic transitions, which helps in deducing the coordination geometry around the metal ion. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy can elucidate the structure of diamagnetic complexes in solution. ekb.eg

Molar Conductivity Measurements are used to determine the electrolytic or non-electrolytic nature of the complexes. scispace.com

Magnetic Susceptibility Measurements help in determining the oxidation state and spin state of the metal center, further clarifying the geometry. ekb.egajol.info

The structural analysis of metal complexes formed with ligands analogous to this compound reveals diverse coordination modes and geometries. Depending on the metal ion and reaction conditions, these ligands can act as monodentate or polydentate chelating agents. scispace.comnih.gov

For instance, in studies involving similar heterocyclic ligands, bidentate coordination through sulfur and an amine nitrogen atom has been observed, leading to the formation of a five-membered chelate ring. nih.gov In other cases, bidentate chelation occurs through a deprotonated oxygen and an amino nitrogen. scispace.comnih.gov This flexibility can result in various coordination geometries. scirp.orgajol.info

Table 2: Common Geometries in Transition Metal Complexes with Analogous Ligands

| Metal Ion (Example) | Coordination Number | Suggested Geometry | Reference |

|---|---|---|---|

| Ni(II) | 6 | Octahedral | scirp.org |

| Cu(II) | 4 | Square Planar | nih.gov |

| Cr(III) | 6 | Octahedral | scirp.org |

| Rh(III) | 6 | Octahedral | nih.gov |

Supramolecular Chemistry and Non-Covalent Interactions

The ability of this compound to participate in non-covalent interactions, particularly hydrogen bonding and π-π stacking, makes it a valuable component in supramolecular chemistry for creating self-assembled, higher-order structures. nih.gov

The this compound molecule is rich in hydrogen bond donors (the two -NH2 groups) and acceptors (the carbonyl oxygen and ring nitrogen atoms). This feature facilitates the formation of robust and directional hydrogen bonds, which are key to predictable self-assembly. Research on related amino-uracil derivatives has shown that intramolecular N-H···O hydrogen bonds can enforce a specific, coplanar conformation of the molecule. nih.gov Such interactions are crucial in pre-organizing molecules for further assembly. Intermolecular hydrogen bonding can then link these units into one-, two-, or three-dimensional networks. The presence of multiple amino groups strongly suggests the potential for extensive hydrogen bonding networks, similar to those seen in other diaminotriazine or diaminopyrimidine systems. epa.gov

Design of Co-crystals and Solid-State Assemblies of this compound

The design of co-crystals and the engineering of solid-state assemblies represent a strategic approach to modifying the physicochemical properties of molecular solids. This is achieved by introducing a second molecular component, known as a co-former, to interact with the primary molecule through non-covalent bonds. For the compound this compound, a molecule rich in hydrogen bond donors (the amino groups at the 5 and 6 positions) and acceptors (the carbonyl oxygen and ring nitrogens), the potential for forming a diverse range of co-crystals and supramolecular assemblies is significant.

The fundamental principle in designing co-crystals of this compound lies in the strategic selection of co-formers that can form robust and predictable hydrogen-bonding networks. The presence of both amino and keto functionalities allows for the formation of various supramolecular synthons, which are reliable and recurring patterns of intermolecular interactions.

Key Molecular Features for Co-crystal Design:

The structure of this compound offers multiple sites for hydrogen bonding:

Amino Groups (-NH2): The two amino groups at positions C5 and C6 are excellent hydrogen bond donors.

Carbonyl Group (C=O): The ketone at position C4 is a strong hydrogen bond acceptor.

Ring Nitrogens: The nitrogen atoms within the pyrimidine ring can also act as hydrogen bond acceptors.

Methyl Group (-CH3): The methyl group at the N3 position can influence steric hindrance and crystal packing.

Potential Co-formers and Supramolecular Synthons:

A variety of co-formers can be considered for creating co-crystals with this compound. The choice of co-former is dictated by the desired properties of the resulting solid form.

Carboxylic Acids: Dicarboxylic acids are particularly effective co-formers for molecules with amino groups. They can form strong N-H···O hydrogen bonds, leading to well-defined and stable crystal structures. For instance, a dicarboxylic acid could bridge two molecules of this compound, forming extended chains or sheets.

Other Amides and Pyridines: Co-formers containing amide or pyridine (B92270) functionalities can engage in complementary hydrogen bonding with the pyrimidine ring, potentially forming heterodimers.

Phenols: The hydroxyl group of phenols can act as a hydrogen bond donor to the carbonyl group of the pyrimidine, while the aromatic ring can participate in π-π stacking interactions, further stabilizing the crystal lattice.

Hypothetical Co-crystal Assembly:

A hypothetical co-crystal design could involve the use of a dicarboxylic acid, such as oxalic acid or adipic acid. The carboxylic acid groups would be expected to form strong hydrogen bonds with the amino groups of the pyrimidine. This could result in a supramolecular tape or sheet structure, where the pyrimidine and dicarboxylic acid molecules alternate.

Research Findings:

The table below summarizes potential co-formers and the likely primary supramolecular synthons that could be formed with this compound, based on established principles of crystal engineering.

| Co-former Class | Example Co-former | Potential Supramolecular Synthon | Expected Interaction |

| Dicarboxylic Acids | Oxalic Acid | N-H···O | Hydrogen bonding between amino and carboxyl groups |

| Amides | Nicotinamide | N-H···O, N-H···N | Hydrogen bonding between amide and pyrimidine moieties |

| Phenols | Hydroquinone | O-H···O, N-H···O | Hydrogen bonding and potential π-π stacking |

| Pyridines | Isonicotinamide | N-H···N | Hydrogen bonding between amino group and pyridine nitrogen |

Further experimental investigation, including co-crystallization screening with a library of suitable co-formers and subsequent single-crystal X-ray diffraction analysis, would be necessary to fully elucidate the co-crystal landscape of this compound and to characterize the resulting solid-state assemblies.

Theoretical and Computational Investigations

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are instrumental in exploring the three-dimensional structure and dynamic behavior of the compound.

Conformational analysis of 5,6-Diamino-3-methylpyrimidin-4(3H)-one involves identifying all possible spatial arrangements of its atoms (conformers) and determining their relative stabilities. The pyrimidine (B1678525) ring itself is known to possess high conformational flexibility, though it often prefers a near-planar geometry. researchgate.net The primary sources of conformational diversity in this molecule are the rotation around the C-N bonds of the two amino groups at positions 5 and 6, and the rotation of the methyl group at position 3.

Energy minimization calculations are performed to locate the lowest energy conformer, which represents the most stable structure of the molecule in a vacuum. These calculations systematically adjust the bond lengths, bond angles, and dihedral angles to find the geometry that corresponds to a minimum on the potential energy surface. For pyrimidine derivatives, even small deformations of the ring, such as a ±20° twist in a torsion angle, may result in only a minor energy increase of less than 1.5 kcal/mol, indicating a deformable ring structure. researchgate.net The rigidity and flexibility of the molecular skeleton are critical factors that can influence its interaction with biological targets. nih.gov

Table 1: Illustrative Conformational Energy Profile

| Dihedral Angle (H-N-C5-C6) | Relative Energy (kcal/mol) |

|---|---|

| 0° | 1.2 |

| 60° | 0.5 |

| 120° | 1.8 |

| 180° | 0.0 (Global Minimum) |

Note: This table is illustrative, showing a hypothetical energy profile for the rotation of one amino group, demonstrating the type of data generated from conformational analysis.

Molecular Dynamics (MD) simulations are employed to study the behavior of this compound in a solvent, typically water, providing a picture of its dynamic interactions over time. acs.org An MD simulation models the explicit interactions between the solute and solvent molecules, tracking their movements by solving Newton's equations of motion.

These simulations can reveal crucial information about:

Solvation Shell Structure: How water molecules arrange around the pyrimidine core, particularly around the polar amino and carbonyl groups.

Hydrogen Bonding: The dynamics of hydrogen bond formation and breakage between the compound's amino groups (as donors) and carbonyl group (as an acceptor) and the surrounding water molecules.

Translational and Rotational Diffusion: How the molecule moves and tumbles within the solution, which is essential for understanding its transport properties.

Quantum Chemical Calculations

Quantum chemical calculations provide a highly accurate description of the electronic structure and related properties of the molecule.

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the ground-state properties of molecules of this size. The B3LYP hybrid functional combined with a basis set like 6-311++G(d,p) is a common choice for providing a good balance between accuracy and computational cost for organic molecules. mdpi.com

DFT calculations are used to determine:

Optimized Molecular Geometry: Providing precise bond lengths and angles.

Electronic Properties: Including the distribution of electron density, molecular electrostatic potential (MEP), and dipole moment. The MEP map is particularly useful for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

For even greater accuracy, particularly for electronic properties, ab initio and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (e.g., MP2) can be utilized. researchgate.net While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation, which is the interaction between electrons. These higher-level calculations are often used to benchmark results obtained from DFT or to investigate systems where DFT may not be sufficiently accurate. acs.org

Quantum chemical calculations are invaluable for predicting and interpreting spectroscopic data.

NMR Chemical Shifts: DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. mdpi.com By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, theoretical spectra can be generated that aid in the assignment of experimental peaks. For similar pyrimidine derivatives, ¹H-NMR signals for pyrimidine NH protons are often observed at highly deshielded values (e.g., δ 12.59 ppm). nih.gov

Vibrational Frequencies: The calculation of harmonic vibrational frequencies using DFT is a standard procedure for interpreting infrared (IR) and Raman spectra. nih.gov The calculated frequencies correspond to the fundamental vibrational modes of the molecule, such as N-H stretching, C=O stretching, and ring deformation modes. While there can be systematic errors, these are often corrected using empirical scaling factors, leading to excellent agreement with experimental data. scirp.orgmdpi.com

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. This allows for the assignment of observed absorption bands to specific electronic transitions, typically π → π* or n → π* transitions within the pyrimidine system.

Table 2: Illustrative Calculated Vibrational Frequencies (DFT/B3LYP)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Experimental Region (cm⁻¹) |

|---|---|---|

| N-H Stretch (Amino) | 3450, 3350 | 3500 - 3300 |

| C-H Stretch (Methyl) | 2980 | 3000 - 2850 |

| C=O Stretch | 1685 | 1700 - 1650 |

| C=N/C=C Ring Stretch | 1580, 1550 | 1600 - 1500 |

| N-H Bend (Amino) | 1620 | 1650 - 1580 |

Note: This table presents typical vibrational frequencies for functional groups found in the target molecule, based on data from similar compounds, illustrating the output of DFT frequency calculations. scirp.org

Reaction Mechanism Elucidation and Transition State Characterization

While specific computational studies on the reaction mechanisms for the synthesis of this compound are not extensively documented in publicly available literature, the general principles of pyrimidine synthesis can be explored through computational means. The synthesis of related diaminopyrimidine derivatives often involves multi-step reactions, such as nucleophilic substitution and cyclization. mdpi.com

Computational chemistry plays a crucial role in elucidating the intricate details of such reaction pathways. By mapping the potential energy surface, chemists can identify the most probable reaction coordinates, locate transition states, and calculate activation energies. For instance, in the synthesis of substituted pyrimidines, density functional theory (DFT) calculations can be employed to model the step-wise formation of the heterocyclic ring.

These calculations would typically involve:

Geometry Optimization: Finding the lowest energy structures of reactants, intermediates, products, and transition states.

Frequency Calculations: To confirm the nature of stationary points (minima for stable species, first-order saddle points for transition states) and to calculate zero-point vibrational energies.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a located transition state connects the intended reactants and products.

A hypothetical reaction pathway for a key step in the formation of a diaminopyrimidine core, such as an intramolecular cyclization, could be analyzed to determine the energy barrier. This provides invaluable insight into the reaction kinetics.

Table 1: Hypothetical Activation Energies for a Postulated Cyclization Step in Diaminopyrimidine Synthesis This table is illustrative and based on general knowledge of similar reactions, as specific data for this compound is not available.

| Transition State | Computational Method | Solvent Model | Activation Energy (kcal/mol) |

| TS1 | B3LYP/6-311+G(d,p) | PCM (Water) | 22.5 |

| TS1 | M06-2X/6-311+G(d,p) | SMD (Ethanol) | 20.8 |

Advanced Conceptual DFT and Aromaticity Studies

Conceptual DFT provides a framework for understanding chemical reactivity and stability. Aromaticity, a key concept in this context, can be quantitatively assessed using various computational descriptors.

Nucleus-Independent Chemical Shift (NICS) for Aromaticity Assessment

Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for quantifying the aromaticity of a cyclic molecule. uni-muenchen.denih.gov It involves placing a "ghost" atom, typically at the center of a ring, and calculating the magnetic shielding at that point. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity, while a positive value suggests a paratropic ring current, characteristic of anti-aromaticity.

For this compound, the pyrimidine ring is the focus of aromaticity studies. The presence of amino and carbonyl groups as substituents is expected to influence the electronic structure and thus the aromatic character of the ring. Studies on substituted pyrimidines have shown that both electron-donating and electron-withdrawing groups can lead to a decrease in the aromaticity of the pyrimidine ring compared to the parent molecule. rsc.orgresearchgate.net The aromaticity of azines, including pyrimidine, has been found to be comparable to that of benzene. comporgchem.com

NICS calculations are typically performed at the ring center (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)), to separate the effects of σ and π electrons.

Table 2: Illustrative NICS(1)zz Values for Aromaticity Assessment of Pyrimidine Derivatives This table presents hypothetical data to illustrate the expected trends, based on studies of related compounds.

| Compound | NICS(1)zz (ppm) | Aromatic Character |

| Benzene | -30.9 | Aromatic |

| Pyrimidine | -28.5 | Aromatic |

| This compound | -25.2 | Moderately Aromatic |

Electron Localization Function (ELF) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Electron Localization Function (ELF) and the Quantum Theory of Atoms in Molecules (QTAIM) are powerful topological analyses of the electron density that provide deep insights into chemical bonding.

Electron Localization Function (ELF) ELF is a measure of the probability of finding an electron in the neighborhood of a reference electron. researchgate.net It partitions the molecular space into regions, or basins, that can be associated with atomic cores, covalent bonds, and lone pairs. The ELF analysis of this compound would be expected to reveal the localization of electrons in the C-C, C-N, and C=O bonds, as well as the lone pairs on the nitrogen and oxygen atoms. This provides a chemically intuitive picture of the electronic structure.

Quantum Theory of Atoms in Molecules (QTAIM) QTAIM, developed by Richard Bader, defines atoms as regions of space based on the topology of the electron density. uni-muenchen.de The analysis of critical points in the electron density allows for the characterization of chemical bonds. For instance, the presence of a bond critical point (BCP) between two atoms is a necessary condition for the existence of a chemical bond. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide information about the nature of the bond. For covalent bonds, ρ is typically high and ∇²ρ is negative, while for closed-shell interactions (like ionic bonds or van der Waals interactions), both values are generally small, with ∇²ρ being positive.

A QTAIM analysis of this compound would allow for a quantitative description of the covalent bonds within the pyrimidine ring and the substituent groups, as well as any intramolecular hydrogen bonds that may be present.

Table 3: Hypothetical QTAIM Data for Selected Bonds in this compound This table is for illustrative purposes, showing the type of data obtained from a QTAIM analysis.

| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Bond Character |

| C5-C6 | 0.320 | -0.850 | Covalent |

| C4=O | 0.410 | -0.200 | Polar Covalent |

| N1-C2 | 0.350 | -0.950 | Covalent |

| Intramolecular H-bond | 0.025 | +0.080 | Closed-shell |

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Pathways

The advancement of synthetic methodologies is crucial for enabling broader research and application of 5,6-Diamino-3-methylpyrimidin-4(3H)-one. Future efforts are geared towards developing pathways that are not only high-yielding but also align with the principles of green chemistry, emphasizing efficiency and sustainability.

One promising direction is the adoption of microwave-assisted organic synthesis (MAOS) . This technique has been shown to dramatically accelerate reaction times for the synthesis of substituted 2-aminopyrimidines, often accomplishing in minutes what traditionally takes hours. rsc.org For the target compound, a microwave-assisted approach could be applied to the key cyclization step, potentially involving the reaction of a suitable β-ketoester or β-aldehydoester with a guanidine (B92328) derivative, leading to rapid and efficient formation of the pyrimidine (B1678525) core under solvent-free conditions. rsc.org

Continuous flow chemistry represents another frontier. This technology offers superior control over reaction parameters such as temperature, pressure, and stoichiometry, leading to enhanced safety, reproducibility, and scalability. A multi-step flow process could be envisioned for this compound, where intermediates are generated and immediately consumed in subsequent reaction zones, minimizing waste and purification steps.

Furthermore, the development of novel catalytic systems is a key area of investigation. Modern cross-coupling reactions, such as the palladium-catalyzed Buchwald-Hartwig amination, are powerful tools for forming carbon-nitrogen bonds. Research into adapting these catalytic methods could provide milder and more functional-group-tolerant routes for introducing the amino groups onto a pre-existing pyrimidine scaffold, such as a dihalopyrimidine precursor. mdpi.com

| Synthetic Strategy | Key Advantages | Relevance to Target Compound |

| Microwave-Assisted Synthesis | Rapid reaction times, high efficiency, solvent-free potential. | Efficient cyclization to form the pyrimidinone ring. rsc.org |

| Continuous Flow Chemistry | Enhanced safety, scalability, precise process control. | Automated, multi-step synthesis with reduced workup. |

| Novel Catalytic Systems | Milder conditions, broad functional group tolerance. | Catalytic amination for introducing the C5 and C6 amino groups. mdpi.com |

Exploration of Unprecedented Reactivity and Selectivity in Chemical Transformations

The unique architecture of this compound, featuring vicinal (adjacent) amino groups on an electron-rich pyrimidone ring, offers a rich landscape for exploring novel chemical reactions.

A primary focus is achieving regioselective functionalization . The two amino groups at the C5 and C6 positions likely possess distinct electronic and steric environments, presenting an opportunity for selective reactions. Future research could explore controlled acylation, alkylation, or arylation reactions to modify one amino group while leaving the other intact. This selectivity is a critical step for building more complex molecules and is a known challenge in related diaminopyrimidine systems.

The vicinal diamine motif is a classic precursor for the synthesis of fused heterocyclic systems . The reaction of 5,6-diaminopyrimidines with aldehydes or dicarbonyl compounds is a known route to biologically significant scaffolds like purines. researchgate.net Future work could expand this by reacting this compound with a diverse range of electrophilic partners to generate novel fused pyrimidine systems, such as pyrazolo[3,4-d]pyrimidines or triazolopyrimidines, which could serve as new molecular frameworks for materials science. nih.gov

Another emerging area is the exploration of C-H activation . Directly functionalizing the carbon-hydrogen bonds of the pyrimidine ring or the N-methyl group would represent a highly atom-economical synthetic strategy, avoiding the need for pre-functionalized substrates. While challenging on such an electron-rich system, the development of suitable transition-metal catalysts for this purpose is a significant goal in modern organic synthesis.

Computational Design and Prediction of Functional Pyrimidine Architectures

Computational chemistry provides powerful predictive tools to guide and accelerate the discovery of new functional molecules based on the this compound scaffold. nih.gov

Density Functional Theory (DFT) calculations can be employed to probe the fundamental electronic structure of the molecule. acs.org By mapping the electron density, molecular orbitals, and electrostatic potential, researchers can predict the most reactive sites for both electrophilic and nucleophilic attack, thereby rationalizing and predicting the outcomes of chemical transformations. acs.orgmdpi.com This in silico analysis can guide the design of regioselective reactions, saving significant experimental time and resources.

Beyond reactivity, computational tools are essential for the de novo design of functional materials . nih.gov For instance, Time-Dependent DFT (TD-DFT) can predict the photophysical properties, such as absorption and emission spectra, of hypothetical derivatives. chemrxiv.orgnih.gov Researchers can create virtual libraries of compounds with different substituents on the pyrimidine core and computationally screen them for desirable electronic properties for applications like organic light-emitting diodes (OLEDs).

Molecular dynamics (MD) simulations can predict how molecules based on this scaffold might behave in a condensed phase. These simulations can model self-assembly, hydrogen-bonding networks, and stacking interactions, which are crucial for designing materials like liquid crystals, organic semiconductors, or porous frameworks. This predictive power allows for the rational design of pyrimidine architectures with specific, targeted solid-state properties. nih.govnobelprize.org

Integration with Advanced Materials Science and Functional Molecule Development (non-biological applications)

The inherent properties of this compound—its planarity, electron-rich nature, and multiple hydrogen-bonding sites—make it an attractive building block for non-biological advanced materials.

In organic electronics , derivatives of this compound could be explored as components of functional materials. The electron-donating amino groups can significantly influence the electronic energy levels of the molecule. chemrxiv.orgnih.gov By incorporating this pyrimidine unit into larger conjugated systems, it may be possible to develop novel organic semiconductors for field-effect transistors or emissive materials for OLEDs. Studies on related diaminopyrimidines show that functionalization strongly impacts their photophysical properties, suggesting that the emission color and efficiency could be tuned through chemical modification. nih.gov

The compound is also a prime candidate for the development of chemosensors . The two amino groups and the pyrimidone oxygen atom can act as a multidentate binding site for metal ions or other analytes. Binding events would perturb the electronic structure of the pyrimidine chromophore, leading to a detectable change in its fluorescence or absorption spectrum. This mechanism could be harnessed to create highly sensitive and selective sensors for environmental or industrial monitoring.

Finally, in supramolecular chemistry and crystal engineering , the molecule's capacity for forming multiple, specific hydrogen bonds is a significant asset. It can act as a "molecular brick" or tecton for the construction of well-defined, higher-order structures. Researchers could explore its co-crystallization with complementary molecules to form hydrogen-bonded networks, liquid crystals, or porous metal-organic frameworks (MOFs) where the pyrimidine unit acts as a functional organic linker. The strong base-pairing potential of related aminopyrimidinones with other heterocycles further highlights its promise in creating programmed molecular assemblies. rsc.org

Q & A

Q. What are the optimized synthetic routes for 5,6-Diamino-3-methylpyrimidin-4(3H)-one and its derivatives?

Answer: Synthesis typically involves multi-step reactions with precise control of reagents and conditions. For example:

- Step 1: Condensation of precursors (e.g., cyanamide) with a methyl-substituted pyrimidinone under acidic reflux (HCl, 45°C, 12 hours) to form the core structure .

- Step 2: Functionalization via nucleophilic substitution or acylation. For instance, reacting the amino group with 2-(trifluoromethyl)benzoyl chloride in DMF using NaH as a base, followed by purification via column chromatography (Hexane:EtOAc = 9.2:0.8) .

- Characterization: Confirmation of purity (>98%) via HPLC and structural validation using -NMR and mass spectrometry .

Q. How can researchers confirm the molecular structure of this compound?

Answer:

- Spectroscopic Methods: -NMR to identify proton environments (e.g., methyl groups at δ 1.2–1.5 ppm, aromatic protons at δ 6.8–7.5 ppm) .

- Mass Spectrometry: High-resolution MS to verify molecular weight (e.g., [M+H] at m/z 194.1) .

- X-ray Crystallography: For unambiguous confirmation of stereochemistry in crystalline derivatives .

Intermediate/Advanced Research Questions

Q. How do substituents at the 5- and 6-positions influence the biological activity of pyrimidinone derivatives?

Answer:

Q. What strategies resolve contradictions in reported structure-activity relationships (SAR) for pyrimidinone analogs?

Answer:

- Systematic SAR Studies: Synthesize derivatives with incremental modifications (e.g., replacing methyl with trifluoromethyl or phenyl groups) and compare activity .

- Meta-Analysis: Cross-reference data from independent studies to identify trends (e.g., electron-withdrawing groups at position 3 enhance antimicrobial activity) .

- Validation: Reproduce conflicting experiments under standardized conditions (pH, temperature, assay protocols) .

Q. How can researchers assess the pharmacokinetic properties of this compound?

Answer:

- In Vitro ADME:

- In Vivo Studies: Administer radiolabeled compound to rodents and track distribution using autoradiography .

Advanced Mechanistic Questions

Q. What molecular mechanisms underlie the enzyme inhibition observed in pyrimidinone derivatives?

Answer:

- COX-2 Inhibition: Competitive binding to the arachidonic acid pocket via hydrophobic interactions (methyl groups) and hydrogen bonds (amino groups) .

- Kinetic Analysis: Determine inhibition type (e.g., competitive vs. non-competitive) using Lineweaver-Burk plots .

- Structural Biology: Co-crystallize derivatives with COX-2 to resolve binding modes at ≤2.0 Å resolution .

Q. How can computational methods guide the design of pyrimidinone-based therapeutics?

Answer:

- Docking Studies: Use AutoDock Vina to screen derivatives against target proteins (e.g., EGFR or HIV protease) .

- QSAR Modeling: Develop predictive models correlating substituent electronegativity with IC values .

- DFT Calculations: Optimize geometries and calculate frontier molecular orbitals to predict reactivity .

Experimental Design & Troubleshooting

Q. How to optimize reaction yields in multi-step pyrimidinone syntheses?

Answer:

- Critical Parameters:

- Temperature Control: Maintain ≤45°C during acylations to prevent decomposition .

- Purification: Use gradient elution in column chromatography (e.g., 5–20% EtOAc in hexane) .

- Troubleshooting:

- Low Yields: Introduce scavengers (e.g., molecular sieves) to absorb byproducts like HCl .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.